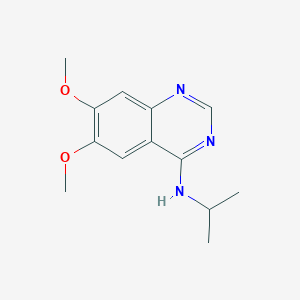

N-isopropyl-6,7-dimethoxyquinazolin-4-amine

Description

N-Isopropyl-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative featuring methoxy groups at positions 6 and 7 and an isopropylamine substituent at position 3. This scaffold is part of a broader class of 4-anilinoquinazolines, which are widely studied for their kinase inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) . The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) or nucleophilic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline intermediates .

Properties

IUPAC Name |

6,7-dimethoxy-N-propan-2-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8(2)16-13-9-5-11(17-3)12(18-4)6-10(9)14-7-15-13/h5-8H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRQWDUZYUMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=CC(=C(C=C21)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl or aryl halides, bases like potassium carbonate (K2CO3) or sodium hydride (NaH)

Major Products:

Oxidation: Quinazolinone derivatives

Reduction: Amine derivatives

Substitution: Various alkyl or aryl-substituted quinazoline derivatives

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

N-isopropyl-6,7-dimethoxyquinazolin-4-amine has been identified as a promising lead compound in the development of anticancer agents. Its structural features allow it to interact with various biological targets involved in tumor growth and proliferation. For instance, derivatives of quinazoline compounds have shown effectiveness against different cancer cell lines, indicating that modifications to the quinazoline core can enhance anticancer properties .

Antihypertensive Properties

The compound's structural characteristics suggest potential applications in treating hypertension. Similar compounds within the quinazoline family have demonstrated vasodilatory effects, making them suitable candidates for antihypertensive drug development .

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of 6,7-dimethoxyquinazolin-4(3H)-one derivatives, which include this compound. These derivatives were evaluated for their ability to protect against cerebral ischemia and related cognitive impairments in animal models. The results indicated that certain derivatives significantly improved cognitive functions post-ischemia, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .

Antiviral Activity

Research has also pointed to the antiviral properties of quinazoline derivatives. For example, specific analogs have shown efficacy against viral infections such as dengue and Venezuelan equine encephalitis. This suggests that this compound could be explored further for its antiviral potential .

Antimalarial Properties

The compound has been studied for its antimalarial activity against Plasmodium falciparum. Structure-activity relationship studies have indicated that modifications in the quinazoline structure can lead to significant antimalarial effects. Compounds derived from this class have demonstrated promising results in inhibiting malaria parasite growth, making them candidates for further development as antimalarial drugs .

Antimicrobial Properties

There is growing evidence supporting the antimicrobial activity of quinazoline derivatives against various bacterial strains. Studies have shown that certain compounds exhibit significant activity against Mycobacterium smegmatis and other pathogens, suggesting that this compound could be beneficial in developing new antimicrobial therapies .

Summary of Applications

Mechanism of Action

The mechanism of action of N-isopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications at the 4-Position (Amine Substituent)

The nature of the amine substituent at position 4 significantly influences biological activity and pharmacokinetic properties.

Key Trends :

Modifications at Positions 6 and 7 (Methoxy Groups)

The 6,7-dimethoxy motif is critical for activity in many quinazoline-based inhibitors.

Key Trends :

Modifications at Position 2

Position 2 is often substituted to modulate selectivity or introduce additional functional groups.

Key Trends :

- Chlorine at position 2 facilitates further derivatization (e.g., hydrazine formation).

- Bulky substituents (e.g., morpholino) can redirect activity to non-kinase targets.

Anticancer Activity:

- DW-8 (3-chloro-4-fluorophenyl): Selective against CRC cells (IC₅₀ = 5.8–8.5 µM) with >2-fold selectivity over non-cancerous cells .

- PD153035 (3-bromophenyl): EGFR-TK inhibition at nanomolar levels (IC₅₀ = 3.8 nM) .

Antimicrobial Activity:

- 2e and 2f (benzylidenehydrazine derivatives): Effective against fungal pathogens with minimal cytotoxicity .

Toxicity Profiles:

- N-(3-Ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine : Moderate toxicity (CHI = 0.41), comparable to erlotinib .

Biological Activity

N-isopropyl-6,7-dimethoxyquinazolin-4-amine is a compound within the quinazoline family that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the following structural features:

- Core Structure : Quinazoline

- Substituents : Isopropyl group at the nitrogen position and methoxy groups at the 6 and 7 positions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Cerebroprotective Activity

- Anticancer Properties

- Antiviral Potential

Cerebroprotective Activity

Several studies have investigated the cerebroprotective properties of quinazoline derivatives, including this compound. A notable study synthesized various 6,7-dimethoxyquinazolin derivatives and evaluated their effects on cognitive functions in a rat model of cerebral ischemia. The results indicated that certain derivatives exhibited significant neuroprotective effects, comparable to established drugs like ethylmethylhydroxypyridine succinate (EMHPS) .

Table 1: Summary of Cerebroprotective Effects

| Compound | Dose (mg/kg) | Effect on Cognitive Function | Reference |

|---|---|---|---|

| This compound | 40 | Significant improvement | |

| Ethylmethylhydroxypyridine succinate (EMHPS) | 100 | Baseline for comparison |

Anticancer Properties

The anticancer potential of this compound has been explored through its analogs. For instance, some derivatives have been shown to inhibit key proteins involved in cancer cell proliferation, such as BRD4 and PARP1. These compounds demonstrated micromolar enzymatic potencies and induced apoptosis in breast cancer cell lines without significant toxicity .

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound | Target Protein | IC50 (µM) | Effect on Cell Lines | Reference |

|---|---|---|---|---|

| This compound (analog) | BRD4 | 0.5 | Induces apoptosis | |

| Other quinazoline derivatives | PARP1 | 0.8 | Cell cycle arrest at G1 phase |

Antiviral Potential

Emerging research also indicates that quinazoline derivatives exhibit antiviral properties. In particular, studies have identified compounds that inhibit viral replication in cell cultures. The mechanisms often involve interference with viral proteases or other critical enzymes necessary for viral life cycles .

Case Studies and Research Findings

- Neuroprotective Studies : In a controlled experiment involving rats subjected to cerebral ischemia, treatment with this compound resulted in improved cognitive performance as measured by the Y-maze test compared to untreated controls .

- Cancer Treatment Trials : In vitro studies demonstrated that derivatives of this compound could effectively reduce cell viability in breast cancer models by targeting BRD4 and PARP1 pathways, suggesting a dual-target strategy may enhance therapeutic outcomes .

- Antiviral Efficacy : Compounds structurally related to this compound showed promising results against viral infections such as SARS-CoV and dengue virus by inhibiting specific viral enzymes essential for replication .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-isopropyl-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The core quinazoline scaffold can be synthesized by reacting 2-chloro-6,7-dimethoxyquinazolin-4-amine with isopropylamine. Evidence from analogous reactions (e.g., with piperazine) suggests refluxing in water or a polar solvent (e.g., THF/DMF) for 6–12 hours, yielding ~50–68% product . Optimization may involve adjusting stoichiometry, temperature, and base (e.g., NaH in DMF/THF mixtures for sulfonamide derivatization ). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H/C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH) and isopropylamine protons (δ ~1.2–1.4 ppm for CH, δ ~3.5–4.0 ppm for NCH) .

- HRMS : Match exact mass (calculated for CHNO: ~262.1550 [M+H]) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Given structural similarity to EGFR inhibitors (e.g., AG1478, PD153035 ), screen against EGFR kinase activity using a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay). For cytotoxicity, use MTT assays on cancer cell lines (e.g., SKOV3, DU145) with IC determination via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazoline ring or amine group) influence biological activity and selectivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Replace isopropyl with cyclopropyl or aryl groups (see cyclazosin derivatives ).

- Introduce sulfonamide or morpholine moieties (as in ) to enhance solubility or target affinity.

- Use molecular docking (AutoDock Vina) to predict binding to EGFR or related kinases. Validate with enzymatic assays and compare IC values against reference inhibitors (e.g., AG1478 ).

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetics : Assess metabolic stability (microsomal incubation + LC-MS), plasma protein binding, and bioavailability (rodent studies, n ≥ 5 ).

- Formulation : Improve solubility via co-solvents (e.g., DMSO/EtOH ) or nanoparticle encapsulation.

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare in vitro vs. in vivo outcomes, ensuring power analysis for sample size adequacy .

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect impurities like unreacted starting material (2-chloro-6,7-dimethoxyquinazolin-4-amine) or dimeric byproducts (e.g., bis-quinazoline derivatives ).

- Reference Standards : Use EP/Ph. Eur. impurity standards (e.g., 2,2'-(piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine) ).

- Method Validation : Follow ICH guidelines for linearity (R > 0.99), LOD/LOQ, and precision (%RSD < 5%).

Q. How can researchers investigate the compound’s mechanism of action beyond kinase inhibition?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).

- Proteomics : Use SILAC labeling to quantify changes in protein phosphorylation (e.g., AKT, ERK ).

- In Vivo Models : Test in xenograft models (e.g., prostate cancer) with immunohistochemical analysis of tumor biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.